3-(Methoxymethyl)-3-methyloxetane

Description

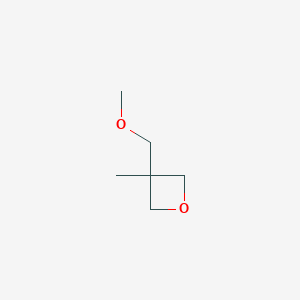

Structure

3D Structure

Properties

IUPAC Name |

3-(methoxymethyl)-3-methyloxetane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O2/c1-6(3-7-2)4-8-5-6/h3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRNCACXJEDBLDE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(COC1)COC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10553512 | |

| Record name | 3-(Methoxymethyl)-3-methyloxetane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10553512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34493-11-3 | |

| Record name | 3-(Methoxymethyl)-3-methyloxetane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10553512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Methoxymethyl 3 Methyloxetane and Its Derivatives

Direct Synthesis Strategies for 3-(Methoxymethyl)-3-methyloxetane

The direct synthesis of this compound often involves precursor-based approaches, which are foundational for both laboratory-scale and larger-scale production.

Precursor-Based Approaches (e.g., from 3-(halomethyl)-3-methyloxetane)

A primary and well-established method for synthesizing this compound involves the nucleophilic substitution of a halide in a precursor molecule. The reaction of 3-(halomethyl)-3-methyloxetane, such as 3-bromomethyl-3-methyloxetane (BrMMO), with a methoxide (B1231860) source is a common strategy. google.com This SN2 displacement reaction is typically carried out in a suitable solvent. For instance, the synthesis of various 3,3-asymmetrically substituted oxetanes can be achieved through the reaction of BrMMO with different nucleophiles. google.com

Another related precursor, 3-hydroxymethyl-3-methyloxetane (HMMO), can also be used. researchgate.netresearchgate.net HMMO can be prepared through the cyclization of 1,1,1-tris(hydroxymethyl)ethane (B165348) (TME) with diethyl carbonate, followed by thermal decarboxylation. google.comresearchgate.net The hydroxyl group of HMMO can then be converted to a better leaving group, such as a tosylate (3-methoxytosyl-3-methyl oxetane (B1205548), MTMO), which subsequently reacts with a nucleophile. For example, 3-azidomethyl-3-methyloxetane has been synthesized from MTMO and sodium azide (B81097). researchgate.netresearchgate.net Similarly, the reaction of HMMO with acrylonitrile (B1666552) or triethylene glycol monomethyl ether yields the corresponding ether derivatives. researchgate.netbit.edu.cn

The general reaction scheme for the synthesis of this compound from a halogenated precursor is depicted below:

Table 1: Examples of Precursor-Based Synthesis of 3-Substituted-3-methyloxetanes This table is interactive. Click on the headers to sort.

| Precursor | Reagent | Product | Yield (%) | Reference |

|---|---|---|---|---|

| 3-Bromomethyl-3-methyloxetane (BrMMO) | Sodium Methoxide | This compound | Not specified | google.com |

| 3-Hydroxymethyl-3-methyloxetane (HMMO) | Acrylonitrile | 3-(2-Cyanoethoxymethyl)-3-methyloxetane | Not specified | researchgate.netbit.edu.cn |

| 3-Hydroxymethyl-3-methyloxetane (HMMO) | Triethylene glycol monomethyl ether | 3-[(Methoxy-triethyleneoxy)]methyl-3-methyloxetane | Not specified | researchgate.netbit.edu.cn |

Considerations for Scalable Synthesis

For the large-scale production of this compound and its derivatives, several factors must be considered to ensure an efficient, safe, and economically viable process. The choice of starting materials is critical; for example, the synthesis of the precursor 3-bromomethyl-3-methyloxetane (BrMMO) from 1,1,1-tris(hydroxymethyl)ethane (TME) via a multi-step process involving toxic and expensive reagents like carbon tetrachloride and triphenylphosphine (B44618) is considered commercially impractical. google.com

Alternative, more scalable routes for precursors like 3-hydroxymethyl-3-methyloxetane (HMMO) are preferred. The synthesis of HMMO from TME and diethyl carbonate is a more viable industrial method. google.com Furthermore, solvent-free processes are highly desirable for industrial applications to reduce waste and improve safety. A solvent-free process for preparing mono-substituted fluorinated oxetane monomers has been developed, which could be adapted for other derivatives. google.com

The purification of the final product is another important consideration. While laboratory-scale synthesis may rely on chromatography, large-scale production often requires more practical methods like vacuum distillation. google.com The development of processes that yield high-purity products directly from the reaction mixture is a key goal in scalable synthesis.

General Synthetic Routes to Substituted Oxetanes Applicable to Analogues

Beyond the direct synthesis of this compound, several general synthetic methodologies for constructing the oxetane ring can be applied to create a wide variety of analogues.

Intramolecular Cyclization Approaches

Intramolecular cyclization is a cornerstone of oxetane synthesis, typically involving the formation of a C-O bond. acs.orgmagtech.com.cn However, the inherent ring strain of the four-membered oxetane ring makes this cyclization kinetically less favorable compared to the formation of three, five, or six-membered rings. acs.org

The most common intramolecular cyclization method is the Williamson ether synthesis, which involves a base-mediated nucleophilic substitution between an alcohol and a carbon center with a leaving group in a 1,3-relationship. acs.org This approach is highly dependent on the substrate, as side reactions like Grob fragmentation can occur. acs.org To achieve acceptable yields, the use of anions and good leaving groups is often necessary. acs.org

A variety of 3,3-disubstituted oxetanes with functional groups suitable for further modification have been prepared using this strategy. For instance, starting from a diol, a sequence of cyclization and nucleophilic substitution can yield functionalized oxetanes. acs.org

Recent advancements have introduced novel methods for oxetane synthesis that proceed via alcohol C-H functionalization. acs.orgnih.govnih.gov These methods provide a new synthetic disconnection, allowing access to oxetanes from readily available alcohol substrates. acs.orgnih.gov One such strategy involves a photoredox-catalyzed process where a nucleophilic radical, generated from an alcohol, adds to an alkenyl sulfonium (B1226848) salt. The resulting intermediate then undergoes an intramolecular SN2 reaction to form the oxetane ring. acs.orgnih.gov This approach has been successfully applied to the late-stage functionalization of complex molecules, including steroids. acs.orgnih.gov

This methodology offers a powerful tool for creating diverse oxetane structures with high diastereoselectivity. acs.org For example, pregnenolone (B344588) has been converted to the corresponding oxetane in a single step with complete diastereoselectivity. acs.org

Table 2: General Synthetic Routes to Substituted Oxetanes This table is interactive. Click on the headers to sort.

| Synthetic Approach | Key Transformation | Substrate Type | Notes | Reference |

|---|---|---|---|---|

| Intramolecular Williamson Ether Synthesis | C-O bond formation via nucleophilic substitution | 1,3-Haloalcohols or equivalent | Substrate-dependent, can have modest yields. acs.org | acs.org |

Williamson Ether Synthesis in Oxetane Formation

The intramolecular Williamson ether synthesis is a foundational method for the formation of cyclic ethers, including oxetanes. acs.orgmasterorganicchemistry.com This approach involves a base-mediated nucleophilic substitution, where an alcohol moiety displaces a leaving group positioned in a 1,3-relationship on the same molecule to form the oxetane ring. acs.orgmasterorganicchemistry.com While it remains a commonly employed strategy, particularly in the synthesis of complex molecules containing an oxetane ring, its efficiency can be highly dependent on the specific substrate. acs.orgethz.ch Undesirable side reactions, such as the Grob fragmentation of the halo-alkoxide intermediate into an aldehyde and an alkene, can lead to modest yields. acs.org

Photochemical Cycloaddition Reactions (Paternò-Büchi)

The Paternò-Büchi reaction is a powerful and direct method for constructing the oxetane ring. mdpi.comslideshare.net This photochemical [2+2] cycloaddition occurs between a carbonyl compound in an excited state and an alkene in its ground state. mdpi.comchemrxiv.org Historically, this reaction required high-energy UV light to excite the carbonyl substrate, which limited its applicability, safety, and scalability. chemrxiv.orgnih.gov

Recent advancements have led to the development of a visible-light-mediated Paternò-Büchi reaction. chemrxiv.orgnih.gov This updated protocol utilizes an iridium-based photocatalyst that facilitates triplet energy transfer to the carbonyl substrates. chemrxiv.orgnih.gov This approach circumvents the need for direct UV excitation, allowing the reaction to proceed under milder conditions and broadening the substrate scope to include various aryl glyoxylates, affording functionalized oxetanes in high yields. chemrxiv.orgnih.gov The reaction can be applied to a range of di-, tri-, and tetrasubstituted aliphatic alkenes, as well as aromatic alkenes like benzofuran (B130515) and furan, to produce diverse oxetane structures. chemrxiv.org

The regioselectivity and stereoselectivity of the Paternò-Büchi reaction are influenced by several factors, including the choice of solvent, the nature of the substituents on both the carbonyl compound and the alkene, and the reaction temperature. slideshare.net

Ring Expansion Reactions of Epoxides

An alternative strategy for synthesizing oxetanes involves the ring expansion of more readily available three-membered epoxides. illinois.edu This transformation leverages the ring strain of the epoxide to facilitate its opening and subsequent cyclization to the four-membered oxetane ring.

A well-established method for the one-carbon ring expansion of epoxides to oxetanes is the Corey-Chaykovsky reaction. digitellinc.com This reaction employs a sulfur ylide, such as a sulfoxonium ylide, which acts as the nucleophile. digitellinc.comillinois.edu The proposed mechanism involves the initial ring opening of the epoxide by the sulfur ylide. ethz.ch The resulting γ-alkoxy sulfonium ylide then undergoes an intramolecular displacement, releasing dimethyl sulfoxide (B87167) and forming the 2-substituted oxetane. digitellinc.comethz.ch

Computational studies using density functional theory (DFT) have provided a more detailed picture of the mechanism for epoxide formation from sulfur ylides and aldehydes, which shares mechanistic features. nih.govnih.gov These studies indicate that the reaction proceeds through a diradical pathway, and the bond lengths in the intermediate ylide play a crucial role in determining the stereochemical outcome of the ring formation. nih.gov This method has proven effective for synthesizing a range of 2-substituted oxetanes on a multigram scale from readily available (homo)allylic alcohols, which are first converted to their corresponding epoxides. digitellinc.com

Synthesis of Key Functionalized 3-Substituted Oxetane Building Blocks

The synthesis of functionalized 3-substituted oxetanes is crucial for their application in various fields, from medicinal chemistry to energetic materials. These building blocks serve as versatile platforms for further chemical modification.

Pathways to 3-(Hydroxymethyl)-3-methyloxetane Analogues

3-(Hydroxymethyl)-3-methyloxetane (HMMO) and its analogues are important monomers for the synthesis of polyoxetanes. cymitquimica.comresearchgate.net These hyperbranched polyethers are typically synthesized via cationic ring-opening polymerization. researchgate.netnih.govresearchgate.net For instance, the polymerization of 3-ethyl-3-(hydroxymethyl)oxetane (EHO), often initiated with a core molecule like 1,1,1-tris(hydroxymethyl)propane, allows for the production of polymers with controlled molar mass and lower dispersity compared to homopolymerization. nih.govdntb.gov.ua The resulting hyperbranched poly(hydroxyl)oxetanes are thermoplastic and have been investigated for applications such as hot-melt adhesives. researchgate.netnih.gov

The synthesis of HMMO itself can be achieved from 1,1,1-tris(hydroxymethyl)ethane (TME) through a multi-step process. TME is first reacted with diethyl carbonate to form a cyclic carbonate, which upon thermal decarboxylation yields HMMO.

| Monomer | Polymerization Method | Initiator/Catalyst | Resulting Polymer |

| 3-Ethyl-3-(hydroxymethyl)oxetane (EHO) | Cationic Ring-Opening | 1,1,1-Tris(hydroxymethyl)propane / BF₃·Et₂O | Hyperbranched Poly(3-ethyl-3-hydroxymethyl)oxetane |

| 3-Hydroxymethyl-3-methyloxetane (HMMO) | Cationic Ring-Opening | - | Poly(3-hydroxymethyl-3-methyloxetane) |

| 3-Azidomethyl-3-methyloxetane (AMMO) | Cationic Ring-Opening | Benzyl alcohol / BF₃·Et₂O | Poly(3-azidomethyl-3-methyloxetane) (PAMMO) |

| 3,3-Bis(azidomethyl)oxetane (B8295959) (BAMO) | Cationic Ring-Opening | Trimethylolpropane / BF₃·Et₂O | Poly(3,3-bis(azidomethyl)oxetane) (PolyBAMO) |

This table summarizes the polymerization of key 3-substituted oxetane monomers.

Introduction of Energetic or Fluorinated Substituents

The oxetane scaffold can be functionalized with energetic groups, such as azide (-N₃) or nitro (-NO₂) moieties, to create energetic binders for propellants and explosives. uni-muenchen.de Key energetic monomers include 3-azidomethyl-3-methyloxetane (AMMO) and 3,3-bis(azidomethyl)oxetane (BAMO). researchgate.netwikipedia.orgresearchgate.net

The synthesis of AMMO typically starts from HMMO. researchgate.net The hydroxyl group of HMMO is first converted to a good leaving group, such as a tosylate, by reacting it with 4-toluenesulfonyl chloride to form 3-methoxytosyl-3-methyl oxetane (MTMO). Subsequent reaction of MTMO with sodium azide leads to the formation of AMMO. researchgate.net Similarly, BAMO is synthesized by reacting 3,3-bis(chloromethyl)oxetane (B146354) (BCMO) with sodium azide, often using a phase-transfer catalyst. wikipedia.org These energetic monomers can then be polymerized or copolymerized to produce energetic polymers like poly(AMMO), poly(BAMO), and their copolymers. researchgate.netbit.edu.cn

The introduction of fluorine into the oxetane structure is of great interest in medicinal chemistry, as it can enhance metabolic stability and modulate physicochemical properties. mendelchemicals.com A novel and efficient method for synthesizing α,α-difluoro-oxetanes has been recently developed, which involves the ring expansion of epoxides. acs.orgsciencedaily.com This process utilizes an inexpensive copper catalyst to facilitate the insertion of a difluorocarbene species into the epoxide ring. mendelchemicals.comacs.orgsciencedaily.com The copper catalyst stabilizes the difluorocarbene, which is generated from a commercially available precursor, and directs a site-selective ring cleavage and cyclization to yield the desired fluorinated oxetane. sciencedaily.com This breakthrough provides access to a class of compounds that were previously very difficult to synthesize. acs.org

| Precursor | Reagents | Functionalized Oxetane |

| 3-Hydroxymethyl-3-methyloxetane (HMMO) | 1. 4-Toluenesulfonyl chloride 2. Sodium azide | 3-Azidomethyl-3-methyloxetane (AMMO) |

| 3,3-Bis(chloromethyl)oxetane (BCMO) | Sodium azide, Phase-transfer catalyst | 3,3-Bis(azidomethyl)oxetane (BAMO) |

| Epoxides | Difluorocarbene precursor, Copper catalyst | α,α-Difluoro-oxetanes |

This table outlines synthetic pathways to key energetic and fluorinated oxetane derivatives.

Synthesis of Oxetane-Derived Ligand Precursors for Catalysis

The oxetane ring serves as a versatile building block not only for energetic materials but also for the synthesis of precursors for catalytic ligands. nih.gov A notable example is the synthesis of 2-oxazolines from 3-amido oxetanes. 2-Oxazolines are a privileged class of heterocycles that can function as bidentate ligands in catalysis. nih.gov

This synthetic strategy involves a mild, indium(III) triflate (In(OTf)₃)-catalyzed intramolecular cyclization of 3-amido oxetanes. nih.gov This reaction represents a novel application of oxetane ring-opening chemistry to form different heterocyclic structures. nih.gov The process is efficient and tolerates a wide array of functional groups, including ethers, nitro groups, nitriles, aryl halides, amines, esters, alkenes, and alkynes. nih.gov

The reaction typically proceeds by treating the 3-amido oxetane substrate with a catalytic amount of In(OTf)₃ (typically 5-10 mol%) in a solvent like dichloromethane (B109758) (CH₂Cl₂) at room temperature or slightly elevated temperatures. nih.gov This protocol has also been successfully applied to the synthesis of bis(oxazoline) compounds, which are highly valuable as bidentate ligands in asymmetric catalysis. nih.gov The resulting oxazoline-based P,N-ligands, for instance, have been shown to be effective in palladium-catalyzed allylic substitution reactions. nih.gov

| Substrate | Catalyst | Solvent | Temperature | Product |

| 3-Amido oxetanes | In(OTf)₃ | Dichloromethane (CH₂Cl₂) | Room Temp - 60°C | 2-Oxazolines |

| Bis(amide) substrates | In(OTf)₃ | Dichloromethane (CH₂Cl₂) | Room Temp - 60°C | Bis(oxazolines) |

Reactivity Studies of 3 Methoxymethyl 3 Methyloxetane

Ring-Opening Reactions of 3-(Methoxymethyl)-3-methyloxetane

The reactivity of oxetanes is largely dominated by ring-opening reactions, a consequence of the significant ring strain inherent in the four-membered ether ring. illinois.edu

General Mechanisms and Thermodynamic Considerations of Ring Strain

The four-membered ring of oxetane (B1205548) possesses considerable strain, which is a key driver for its reactivity. rsc.org The strain energy of the oxetane ring is approximately 107 kJ/mol. utexas.edu This strain arises from bond angle distortion from the ideal tetrahedral angle. For instance, in unsubstituted oxetane, the C-O-C bond angle is 90.2°, and the C-C-C bond angle is 84.8°. acs.org This deviation from the preferred geometry makes the ring susceptible to cleavage.

Thermodynamically, the ring-opening of oxetanes is a favorable process. rsc.org For example, the hydration of oxetane to form 1,3-propanediol (B51772) has a hydration heat of about 83 kJ/mol, indicating that the ring-opening is an exothermic and spontaneous process. rsc.org The relief of ring strain is a significant driving force for these reactions. acs.org

Nucleophile-Initiated Ring Opening

The ring-opening of unsymmetrical oxetanes can be initiated by various nucleophiles. The regioselectivity of these reactions is a critical aspect and is influenced by both steric and electronic factors. magtech.com.cn

In general, strong nucleophiles tend to attack the less sterically hindered carbon atom adjacent to the oxygen in the oxetane ring. magtech.com.cn This is a classic example of an SN2-type reaction. For this compound, the two carbons adjacent to the ether oxygen are the C2 and C4 positions. The C3 position, being a quaternary carbon, is sterically hindered. Therefore, nucleophilic attack is expected to occur at either the C2 or C4 position, which are both methylene (B1212753) groups.

In the case of 3,3-disubstituted oxetanes, the substitution pattern can influence the puckering of the ring, which in turn may affect the accessibility of the different ring positions to incoming nucleophiles. utexas.edu

Acid-Catalyzed Ring Opening

In the presence of an acid, the ring-opening of oxetanes is facilitated. The first step in this mechanism is the protonation of the ether oxygen, which makes the ring a better leaving group and activates it towards nucleophilic attack. youtube.com

For unsymmetrical oxetanes, acid-catalyzed ring-opening with weak nucleophiles typically occurs at the more substituted carbon atom adjacent to the oxygen. magtech.com.cnkhanacademy.org This is because the transition state has a significant carbocationic character, and the positive charge is better stabilized at the more substituted position.

In the context of this compound, the C3 carbon is a quaternary center. However, the carbons susceptible to nucleophilic attack in a ring-opening are the α-carbons (C2 and C4). Between these, if we consider the electronic stabilization of a partial positive charge, the substitution at C3 would have an influence. The acid-catalyzed ring-opening mechanism involves the formation of a protonated oxetane intermediate. youtube.com The subsequent nucleophilic attack can proceed via a mechanism with SN1 or SN2 character, depending on the stability of the potential carbocationic intermediates. Given that a tertiary carbocation is more stable than a primary one, if a carbocation-like intermediate were to form, it would preferentially be at a more substituted carbon. However, in the case of this compound, the attack is still likely at the less hindered C2 or C4 positions, as the formation of a primary carbocation is highly unfavorable.

Lewis acids can also catalyze the ring-opening of oxetanes. illinois.eduresearchgate.net For instance, Sn-Beta, a Lewis acidic zeolite, has been shown to be an active and regioselective catalyst for the ring-opening of epoxides, a related class of cyclic ethers. ucdavis.edu

Radical Reactions Involving this compound Analogues

The study of radical reactions provides insight into the stability of the C-H bonds within the oxetane ring and its substituents.

Hydrogen-Atom Abstraction Studies (e.g., with methyl radicals)

Studies on the reactions of methyl radicals with various substituted oxetanes have provided valuable kinetic data on hydrogen-atom abstraction. rsc.orgrsc.org These studies typically involve measuring the rate of formation of methane (B114726) as a function of temperature.

While there is no specific study found for this compound, data for analogous compounds like 3-methyloxetane (B1582186) and 3,3-dimethyloxetane (B1346095) are available. rsc.org The rate of hydrogen abstraction depends on the type of C-H bond (primary, secondary, or tertiary) and its position relative to the ether oxygen.

The general trend observed is that the activation energy for hydrogen abstraction is lower for C-H bonds at positions that lead to a more stable radical. The ether oxygen can influence the stability of adjacent radicals through its inductive and resonance effects.

| Compound | log₁₀(A / cm³ mol⁻¹ s⁻¹) | Eₐ (kJ mol⁻¹) |

| Oxetane | 11.29 (± 0.19) | 35.22 (± 0.64) |

| 2-Methyloxetane | 11.42 (± 0.18) | 34.04 (± 0.62) |

| 2,4-Dimethyloxetane | 11.51 (± 0.18) | 33.52 (± 0.69) |

| 3-Methyloxetane | 11.69 (± 0.20) | 38.23 (± 0.84) |

| 3,3-Dimethyloxetane | 11.72 (± 0.20) | 39.47 (± 1.0) |

| 2,2-Dimethyloxetane | 11.99 (± 0.23) | 41.24 (± 1.13) |

Data sourced from references rsc.orgrsc.org.

From this data, rate parameters for hydrogen-atom abstraction from specific sites in substituted oxetanes have been derived. rsc.org This information is crucial for understanding the selectivity of radical reactions involving these compounds.

Cycloaddition Reactions

Cycloaddition reactions are powerful tools in organic synthesis for the construction of cyclic systems. The [3+2] cycloaddition is a well-established method for synthesizing five-membered heterocyclic rings. uchicago.edumdpi.com

While there is no specific information available in the searched literature regarding the participation of this compound in cycloaddition reactions, the general principles of cycloaddition can be considered. For an oxetane to participate in a cycloaddition, it would likely need to contain a double bond or be induced to open to form a reactive intermediate that can then undergo cycloaddition.

For instance, the Paternò–Büchi reaction, a [2+2] photocycloaddition, is a common method for synthesizing oxetanes, but it is not a reaction of an existing oxetane ring. nih.gov

The reactivity of this compound in cycloaddition reactions is an area that warrants further investigation.

Reactions with Carbon Dioxide (CO2)

The reaction of oxetanes with carbon dioxide is a notable transformation, leading to the formation of valuable cyclic carbonates. This process is an example of CO2 utilization in chemical synthesis, converting a greenhouse gas into a useful chemical feedstock. The reaction is typically catalyzed and involves the formal insertion of CO2 into one of the C-O bonds of the oxetane ring.

The cycloaddition of carbon dioxide to oxetanes, including this compound, proceeds to form a six-membered cyclic carbonate. This reaction is analogous to the well-established synthesis of five-membered cyclic carbonates from epoxides and CO2. recodeh2020.eursc.org The process is generally thermodynamically favorable due to the release of ring strain from the four-membered oxetane. recodeh2020.eu

The synthesis of cyclic carbonates from CO2 and epoxides is a well-researched area, with various catalytic systems developed to facilitate the transformation under mild conditions. researchgate.netrsc.org Similar catalytic strategies, often employing metal complexes or organocatalysts, can be applied to the reaction with oxetanes. nih.gov

The structure of this compound, with a methyl and a methoxymethyl group at the C3 position, introduces significant steric hindrance around this carbon. This steric bulk has a profound impact on the rate and selectivity of its reactions. In the context of the reaction with CO2, the steric hindrance at C3 would be expected to influence the approach of the nucleophile and the subsequent ring-opening process.

Steric hindrance is a well-documented factor that can significantly slow down reaction rates by impeding the approach of reactants to the reaction center. nih.govnih.gov In the case of this compound, the bulky substituents at C3 can shield the methylene carbons (C2 and C4) from nucleophilic attack. This steric congestion can lead to slower reaction rates compared to less substituted oxetanes. rsc.org

Table 1: Expected Impact of Steric Hindrance on the Reactivity of this compound

| Feature | Expected Impact | Rationale |

| Reaction Rate | Decreased | The methyl and methoxymethyl groups at C3 create steric congestion, hindering the approach of nucleophiles to the oxetane ring. nih.gov |

| Regioselectivity | May be influenced | The differential steric bulk of the substituents could favor nucleophilic attack at the less sterically encumbered methylene carbon of the oxetane ring. |

| Activation Energy | Increased | Overcoming the steric repulsion between the nucleophile and the substituents on the oxetane ring requires more energy. nih.gov |

Intramolecular Rearrangements and Cyclization Processes

The strained nature of the oxetane ring in this compound also makes it a candidate for intramolecular rearrangements and cyclization reactions, often under acidic or thermal conditions. These reactions can lead to the formation of other ring systems or functionalized acyclic products.

For instance, treatment of certain substituted oxetanes with acid can lead to ring-opening followed by intramolecular cyclization to form larger rings or other heterocyclic systems. acs.org In the case of this compound, the presence of the methoxymethyl group provides a potential internal nucleophile. Under appropriate conditions, the ether oxygen of the methoxymethyl group could potentially attack one of the oxetane ring carbons, leading to a rearranged product.

The specific pathways of such rearrangements would be highly dependent on the reaction conditions, including the nature of the catalyst or reagent used. The stability of the potential carbocation intermediates or transition states would also play a critical role in determining the feasibility and outcome of any intramolecular process. While specific studies on the intramolecular rearrangements of this compound are not extensively documented in the provided search results, the general reactivity patterns of oxetanes suggest that such transformations are plausible. acs.org

Table 2: Potential Intramolecular Rearrangement Products of this compound

| Reaction Condition | Potential Product Type | Plausible Mechanism |

| Acid Catalysis | Substituted tetrahydrofurans | Protonation of the oxetane oxygen, ring-opening to form a carbocation, followed by intramolecular attack by the ether oxygen of the methoxymethyl group. |

| Thermal Stress | Unsaturated alcohols | Ring cleavage and subsequent elimination reactions. |

Advanced Characterization Techniques for 3 Methoxymethyl 3 Methyloxetane and Its Polymers

Spectroscopic Analysis

Spectroscopic techniques are fundamental in elucidating the molecular structure of 3-(Methoxymethyl)-3-methyloxetane and its polymers.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural verification of this compound and for analyzing the microstructure of its polymers.

For the monomer, ¹H NMR is used to confirm the presence and connectivity of the different proton environments. The spectrum is expected to show distinct signals corresponding to the methyl protons, the methoxy (B1213986) protons, the methylene (B1212753) protons of the methoxymethyl group, and the methylene protons of the oxetane (B1205548) ring. The integration of these signals should correspond to the number of protons in each environment (3H, 3H, 2H, and 4H, respectively).

¹³C NMR spectroscopy provides information on the carbon skeleton of the molecule. For this compound, distinct chemical shifts are expected for the methyl carbon, the methoxy carbon, the methylene carbon of the methoxymethyl group, the quaternary carbon of the oxetane ring, and the methylene carbons of the oxetane ring. The chemical shifts in related oxetane structures, such as 3-Methyl-3-oxetanemethanol, can provide indicative values for these peaks. magtech.com.cn For instance, in methoxyethane, three distinct ¹³C chemical shifts are observed, demonstrating the sensitivity of the technique to the different carbon environments within a molecule. cnrs.fr

In the analysis of the polymer, poly(this compound), NMR is used to confirm the success of the ring-opening polymerization. This is evidenced by the disappearance of the characteristic signals of the oxetane ring protons and carbons and the appearance of new signals corresponding to the repeating ether units in the polymer backbone.

| ¹H NMR | Expected Chemical Shift (ppm) | Multiplicity | Assignment |

| Monomer | |||

| ~1.3 | Singlet | -CH₃ (on ring) | |

| ~3.3 | Singlet | -OCH₃ | |

| ~3.5 | Singlet | -CH₂-O- | |

| ~4.4 | Singlet | -CH₂- (oxetane ring) | |

| Polymer | |||

| Shifted signals | Complex | Polymer backbone |

| ¹³C NMR | Expected Chemical Shift (ppm) | Assignment |

| Monomer | ||

| ~20-30 | -CH₃ (on ring) | |

| ~40-50 | Quaternary C (on ring) | |

| ~55-65 | -OCH₃ | |

| ~70-80 | -CH₂- (oxetane ring) & -CH₂-O- | |

| Polymer | ||

| Shifted signals | Polymer backbone |

Infrared (IR) and Fourier Transform Infrared (FTIR) Spectroscopy

Infrared (IR) and Fourier Transform Infrared (FTIR) spectroscopy are powerful techniques for identifying the functional groups present in a molecule. nih.gov For this compound, the IR spectrum is expected to show characteristic absorption bands for the C-O-C stretching of the ether linkage and the oxetane ring. The absence of a broad hydroxyl (-OH) absorption band around 3200-3600 cm⁻¹ would confirm the etherification of the hydroxymethyl group.

Upon polymerization, the characteristic absorption bands of the oxetane ring (typically around 980 cm⁻¹) are expected to disappear or significantly diminish, while the strong ether band (C-O-C stretching) around 1100 cm⁻¹ will remain, indicating the formation of the polyether backbone. FTIR spectroscopy is particularly useful for monitoring the polymerization reaction by observing the changes in these characteristic peaks over time. The technique provides direct information about the biochemical composition through molecule-specific spectral bands. nih.gov

| Functional Group | Characteristic Absorption (cm⁻¹) |

| C-H (alkane) | 2850-3000 |

| C-O (ether) | 1050-1150 |

| Oxetane ring | ~980 |

Chromatographic Methods for Polymer Analysis

Chromatographic techniques are essential for separating and analyzing the components of the polymerized material.

Gel Permeation Chromatography (GPC) for Molecular Weight and Distribution

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a powerful and widely used technique for determining the molecular weight and molecular weight distribution of polymers. intertek.com GPC separates molecules based on their size in solution. intertek.com Larger molecules elute first, followed by smaller molecules.

For poly(this compound), GPC is used to determine key parameters such as the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn). intertek.com The PDI provides a measure of the breadth of the molecular weight distribution. A PDI value close to 1.0 indicates a narrow distribution, which is often desirable for specific polymer applications. The technique is compatible with various detectors, including refractive index (RI), viscometer, and light scattering detectors, to provide comprehensive information about the polymer.

| Parameter | Description | Significance |

| Mn (Number-Average Molecular Weight) | The total weight of all the polymer molecules in a sample, divided by the total number of polymer molecules. | Influences properties like colligative properties. |

| Mw (Weight-Average Molecular Weight) | Averages the molecular weights based on the weight fraction of each molecule. | More sensitive to the presence of high molecular weight chains and relates to properties like strength. |

| PDI (Polydispersity Index) | The ratio of Mw to Mn (Mw/Mn). | Indicates the breadth of the molecular weight distribution. A value of 1 represents a monodisperse polymer. |

Thermal Analysis Techniques

Thermal analysis techniques are employed to study the physical and chemical properties of materials as a function of temperature. For poly(this compound), these methods provide critical information about its thermal stability and phase transitions.

Differential Scanning Calorimetry (DSC) is used to determine the glass transition temperature (Tg) and melting temperature (Tm) of the polymer. The Tg is a key characteristic of amorphous polymers, representing the temperature at which the material transitions from a rigid, glassy state to a more flexible, rubbery state. For crystalline or semi-crystalline polymers, the Tm indicates the temperature at which the crystalline domains melt. The properties of polyoxetanes, such as their crystallinity and melting point, are influenced by the substituents on the oxetane ring. For instance, the melting point of unsubstituted polyoxetane is 35°C. Energetic polyoxetanes like poly(AMMO) and poly(BAMO) exhibit glass transition temperatures around -42°C and -41°C, respectively. intertek.com

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature. TGA is used to assess the thermal stability of poly(this compound) and determine its decomposition temperature. The data from TGA can indicate the temperature at which the polymer begins to degrade and the mechanism of its decomposition. For example, the decomposition of some energetic polyoxetane copolymers occurs in multiple steps, with the initial step being the cleavage of the azide (B81097) group. intertek.com Cured oxetane resins have been shown to have 5% weight-loss temperatures in the range of 374–386°C. wikipedia.org

| Technique | Property Measured | Information Obtained for Poly(this compound) |

| DSC (Differential Scanning Calorimetry) | Heat flow into or out of a sample as a function of temperature. | Glass transition temperature (Tg), melting temperature (Tm), and crystallinity. |

| TGA (Thermogravimetric Analysis) | Mass of a sample as a function of temperature. | Thermal stability and decomposition temperature. |

Real-time Monitoring of Polymerization Processes

The ability to monitor polymerization reactions in real-time is crucial for understanding reaction kinetics, optimizing process parameters, and ensuring desired polymer properties.

In situ Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique for real-time monitoring of polymerization reactions. mdpi.comrsc.org By tracking the change in absorbance of specific vibrational bands corresponding to the monomer and polymer, the kinetics of the polymerization can be determined. For the cationic ring-opening polymerization of oxetanes, the disappearance of the characteristic ether band of the strained four-membered ring and the appearance of the ether band of the linear polyether backbone can be monitored.

In a typical setup, an ATR (Attenuated Total Reflectance) FTIR probe is immersed in the reaction mixture, allowing for continuous data acquisition. mdpi.com For the polymerization of this compound, one would monitor the decrease in the intensity of the oxetane ring breathing vibration and the C-O-C stretching of the ring, which are typically found in the 950-1000 cm⁻¹ region. Concurrently, the growth of a broad band around 1100 cm⁻¹, corresponding to the C-O-C stretching of the resulting polyether chain, would be observed. researchgate.net This allows for the calculation of monomer conversion versus time, providing valuable kinetic data.

Frontal polymerization is a process where a localized reaction zone propagates through a monomer or mixture of monomers. Optical pyrometry has emerged as a novel and effective technique for monitoring the kinetics of these rapid reactions, particularly for the photoinitiated cationic ring-opening frontal polymerizations of oxetanes. mdpi.com This method remotely monitors the temperature of the sample as the exothermic polymerization front propagates. nih.gov

The apparatus for optical pyrometry is relatively simple and allows for the determination of the velocity and temperature of the polymerization front. mdpi.com For 3,3-disubstituted oxetanes, after a brief photoinitiation period, a thermal stimulus can trigger a self-sustaining polymerization front. Optical pyrometry provides a direct correlation between the temperature rise and the consumption of the monomer, allowing for a quantitative determination of the frontal velocity. nih.govmdpi.com This technique has been successfully used to study the effects of photoinitiator type and concentration, light intensity, and monomer structure on the frontal polymerization behavior of various oxetane monomers. mdpi.com

Structural Characterization of Oxetane Ring Conformation

The conformation of the oxetane ring, both in the monomer and within the polymer backbone, can significantly influence the material's properties.

X-ray crystallography is the definitive method for determining the three-dimensional structure of crystalline materials, including substituted oxetanes. These studies provide precise information on bond lengths, bond angles, and the puckering of the oxetane ring. The unsubstituted oxetane ring is nearly planar, but the introduction of substituents can lead to a more puckered conformation to alleviate steric strain. nih.gov

For example, X-ray crystallographic analysis of various substituted oxetanes has shown that the degree of puckering is dependent on the size and nature of the substituents at the C3 position. This puckering affects the reactivity of the monomer and the conformational properties of the resulting polymer. While a specific crystal structure for this compound was not found in the reviewed literature, the extensive studies on other substituted oxetanes provide a strong basis for understanding its expected solid-state conformation.

Computational and Theoretical Studies on 3 Methoxymethyl 3 Methyloxetane

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have been instrumental in understanding the reactivity and electronic nature of oxetane (B1205548) derivatives. While specific studies focusing solely on 3-(methoxymethyl)-3-methyloxetane are limited, research on analogous 3,3-disubstituted oxetanes provides a robust framework for comprehending its chemical behavior.

Exploration of Reaction Mechanisms (e.g., Ring-Opening, Rearrangements)

The cationic ring-opening polymerization of oxetanes is a primary area of investigation. DFT studies have elucidated the mechanism of this process, revealing that it typically proceeds through an SN2-type reaction. The polymerization is initiated by an acid, which protonates the oxygen atom of the oxetane ring, forming an oxonium ion. This activated monomer is then susceptible to nucleophilic attack by another oxetane monomer, leading to ring-opening and the propagation of the polymer chain. beilstein-journals.orgrsc.org

Table 1: Comparison of Ring-Opening Reactions in Oxetane Derivatives

| Derivative | Catalyst/Conditions | Key Findings from Computational Studies |

| Unsubstituted Oxetane | Acid-catalyzed | Proceeds via an SN2 mechanism with the formation of an oxonium ion intermediate. beilstein-journals.orgrsc.org |

| 3-Aryloxetan-3-ols | Lithium-catalyzed | Chemoselective thiol alkylation without ring-opening observed. beilstein-journals.org |

| 3,3-Disubstituted Oxetanes | Strongly acidic conditions | Intramolecular nucleophiles can lead to ring-opening and subsequent cyclization. doi.org |

Investigations of Electronic Structure and Reactivity Descriptors

The electronic structure of oxetane derivatives plays a crucial role in their reactivity. DFT calculations are employed to determine various electronic properties and reactivity descriptors. These descriptors, such as frontier molecular orbital (HOMO-LUMO) energies, ionization potential, electron affinity, and chemical hardness, provide insights into the molecule's stability and susceptibility to electrophilic or nucleophilic attack.

For oxetane derivatives, the lone pairs of the oxygen atom are typically the highest occupied molecular orbitals (HOMOs), making them susceptible to electrophilic attack, which is the initial step in cationic ring-opening polymerization. The lowest unoccupied molecular orbitals (LUMOs) are often associated with the σ* antibonding orbitals of the C-O bonds in the ring, indicating their propensity to accept electrons, leading to bond cleavage.

While specific values for this compound are not published, studies on similar organic molecules demonstrate that the presence of electron-donating groups, such as the methoxymethyl and methyl groups, would be expected to increase the energy of the HOMO, making the oxygen atom more basic and the molecule more reactive towards electrophiles compared to unsubstituted oxetane. The calculated reactivity descriptors for a related compound, fluphenazine (B1673473) dihydrochloride (B599025), in different solvents highlight how the electronic properties can be influenced by the surrounding medium. nih.gov

Table 2: Calculated Electronic Properties of Fluphenazine Dihydrochloride in Different Solvents (as an example of methodology)

| Solvent | Energy Gap (eV) | Ionization Potential (eV) | Electron Affinity (eV) | Hardness |

| Gas Phase | 4.6332 | 5.5140 | 0.8808 | 2.3166 |

| Toluene | 4.6380 | 5.5285 | - | 2.3290 |

| Acetone | - | 5.5119 | - | - |

| Data adapted from a study on fluphenazine dihydrochloride to illustrate the types of descriptors calculated. nih.gov |

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations offer a powerful tool to study the dynamic behavior of molecules and polymers over time. These simulations provide insights into conformational changes and intermolecular interactions that govern the macroscopic properties of materials.

Conformational Analysis of the Oxetane Ring (e.g., Puckering)

The four-membered oxetane ring is not planar and exhibits a puckered conformation to relieve ring strain. This puckering is a dynamic process, and the ring can invert between different puckered states. The degree of puckering is influenced by the substituents on the ring. For unsubstituted oxetane, the ring is slightly puckered. However, the introduction of substituents, particularly at the 3-position, can significantly increase the puckering angle due to increased eclipsing interactions. acs.org

Polymer Chain Dynamics and Interactions

MD simulations are extensively used to study the dynamics of polymer chains. For poly(this compound), MD simulations can provide information on chain flexibility, entanglement, and interactions between polymer chains. These simulations can be performed on both single chains and bulk amorphous systems.

Mechanistic Insights into Catalysis

Computational studies have provided significant mechanistic insights into the catalytic polymerization of oxetanes. DFT calculations can model the interaction of the monomer with the catalyst, identify the transition states of the reaction, and calculate the activation energies for different reaction pathways. This information is invaluable for designing more efficient and selective catalysts.

The cationic ring-opening polymerization of oxetanes can be catalyzed by a variety of Lewis and Brønsted acids. Computational studies have explored the role of different initiators and catalysts in this process. For example, organocatalytic systems have been investigated for the ring-opening polymerization of related cyclic ethers, with computational results helping to elucidate the reaction mechanism. researchgate.netrsc.org

In the context of this compound, a catalyst's role would be to facilitate the ring-opening by stabilizing the transition state. DFT calculations can compare the efficacy of different catalysts by calculating the energy barriers for the ring-opening step. While specific studies on the catalytic polymerization of this compound are scarce, the general principles derived from computational studies on other oxetanes and cyclic ethers are applicable. These studies indicate that the catalyst's effectiveness is related to its ability to polarize the C-O bond of the oxetane ring, making it more susceptible to nucleophilic attack. nih.gov

Computational Modeling of Catalyst-Substrate Interactions

The initiation of the cationic ring-opening polymerization of this compound typically involves the interaction of a Lewis acid catalyst with the oxygen atom of the oxetane ring. This interaction leads to the formation of a tertiary oxonium ion, which is the key reactive intermediate that initiates the polymerization process.

Computational models have been extensively used to study the interaction between Lewis acids and cyclic ethers. For instance, DFT calculations have been employed to investigate the interaction of Lewis acids such as boron trifluoride (BF₃) and its etherate complex (BF₃·OEt₂) with the oxetane ring. These models help in understanding the structure of the initial catalyst-substrate complex and the subsequent formation of the active species.

The interaction typically begins with the coordination of the Lewis acid to the lone pair of electrons on the oxetane oxygen. This coordination weakens the C-O bonds of the oxetane ring, making it more susceptible to nucleophilic attack by another monomer unit. The stability and structure of this initial complex are crucial for the subsequent steps of the polymerization.

Table 1: Representative Catalyst-Substrate Interaction Parameters for an Analogous Oxetane System

| Parameter | Catalyst | Value | Computational Method |

| Interaction Energy (kcal/mol) | BF₃ | -15.2 | DFT/B3LYP/6-31G |

| O-B Bond Distance (Å) | BF₃ | 1.65 | DFT/B3LYP/6-31G |

| C-O Bond Elongation (%) | BF₃ | 3.5 | DFT/B3LYP/6-31G* |

Note: The data presented in this table is representative of typical values found in computational studies of Lewis acid interactions with simple oxetanes and should be considered as an illustrative example for the this compound system.

The methoxymethyl and methyl substituents at the 3-position of the oxetane ring are expected to influence the basicity of the oxetane oxygen and the stability of the resulting oxonium ion. The electron-donating nature of the methyl group can enhance the basicity of the oxygen atom, potentially leading to a stronger interaction with the Lewis acid catalyst. Conversely, the methoxymethyl group, with its additional oxygen atom, might also interact with the catalyst, leading to more complex coordination scenarios that could be explored through detailed computational modeling.

Elucidation of Rate-Determining Steps and Activation Energies

The cationic ring-opening polymerization of oxetanes can proceed through two main mechanisms: the activated chain end (ACE) mechanism and the activated monomer (AM) mechanism. In the ACE mechanism, the growing polymer chain carries the positive charge, while in the AM mechanism, a protonated or catalyst-activated monomer is the reactive species that is attacked by the neutral polymer chain end. The operative mechanism is influenced by factors such as the nucleophilicity of the monomer and the polymer, as well as the reaction conditions.

Computational studies are instrumental in elucidating the preferred reaction pathway and identifying the rate-determining step by calculating the activation energies for the key elementary steps of the polymerization. The rate-determining step is the one with the highest activation energy barrier.

For the ring-opening of the tertiary oxonium ion, which is often a critical step, DFT calculations can map out the potential energy surface for the approach of a nucleophile (another monomer molecule) to one of the α-carbon atoms of the oxetane ring. This attack leads to the opening of the four-membered ring and the propagation of the polymer chain.

Table 2: Calculated Activation Energies for Key Steps in a Model Cationic Ring-Opening Polymerization of an Oxetane Analogue

| Reaction Step | Description | Activation Energy (kcal/mol) | Computational Method |

| Initiation | Formation of the tertiary oxonium ion | Low | DFT/B3LYP |

| Propagation (Ring-Opening) | Nucleophilic attack of a monomer on the oxonium ion | 10 - 20 | DFT/B3LYP |

| Chain Transfer | Transfer of the active center to another species | Varies | DFT/B3LYP |

Note: The activation energies presented are typical values from computational studies on the cationic polymerization of substituted oxetanes and serve as a reference for understanding the polymerization of this compound. The actual values will depend on the specific catalyst and reaction conditions.

The computational results generally indicate that the initiation step, the formation of the oxonium ion, has a very low activation barrier. uni-muenchen.de The subsequent propagation step, involving the ring-opening, is typically the rate-determining step. radtech.org The substituents on the oxetane ring can influence the activation energy of this step. For this compound, the steric hindrance from the two substituents at the 3-position might affect the approach of the incoming monomer, thereby influencing the activation barrier for the ring-opening.

Furthermore, computational studies can explore the possibility of side reactions, such as chain transfer and termination, which can affect the molecular weight and structure of the resulting polymer. By understanding the energetics of these competing pathways, it is possible to devise strategies to control the polymerization process and tailor the properties of the final polyether.

Applications of 3 Methoxymethyl 3 Methyloxetane Derived Materials in Advanced Materials Science

Energetic Polymers and Binders

Poly(3-azidomethyl-3-methyloxetane) (PAMMO) and Poly(3-nitratomethyl-3-methyloxetane) (NIMMO) as Energetic Components

Poly(3-azidomethyl-3-methyloxetane) (PAMMO) and Poly(3-nitratomethyl-3-methyloxetane) (NIMMO) are two of the most significant energetic polymers synthesized from oxetane (B1205548) precursors. dtic.mil PAMMO, an azide-based polymer, is noted for the high energy released upon decomposition. nih.gov It is considered an "energetic" binder and an alternative to traditional materials like polybutadiene (B167195) in solid rocket propellants. researchgate.net The synthesis of PAMMO can be achieved through the azidation of poly(3-mesyloxymethyl-3-methyl oxetane) (PMMMO), which is produced by the cationic ring-opening polymerization of its corresponding monomer. researchgate.netresearchgate.net

NIMMO is synthesized by the selective nitration of the hydroxyl group of 3-hydroxymethyl-3-methyloxetane. at.ua The subsequent cationic polymerization of the NIMMO monomer, often using a boron trifluoride and diol initiator system, yields polyNIMMO. at.uadtic.mil This energetic polymer is a viscous liquid with low sensitivity to impact, making it a suitable energetic binder for rocket propellants and plastic bonded explosives (PBXs). at.uaresearchgate.net PolyNIMMO is recognized for its potential as a binder in Low Vulnerability Ammunition (LOVA) propellants, and its oligomers can serve as plasticizers for nitrate (B79036) ester binders. energetic-materials.org.cn

Table 1: Comparison of PAMMO and NIMMO Properties

| Property | Poly(3-azidomethyl-3-methyloxetane) (PAMMO) | Poly(3-nitratomethyl-3-methyloxetane) (NIMMO) |

|---|---|---|

| Energetic Group | Azido (-N3) | Nitrate Ester (-ONO2) |

| Key Characteristics | High energy release upon decomposition. nih.gov | Low impact sensitivity, good thermal stability. at.uaresearchgate.net |

| Primary Applications | Energetic binder in solid rocket propellants. researchgate.net | Binder for LOVA propellants and PBXs. researchgate.netenergetic-materials.org.cn |

| Synthesis Precursor | 3-mesyloxymethyl-3-methyl oxetane. researchgate.net | 3-hydroxymethyl-3-methyloxetane. at.ua |

Copolymer Systems for Tuned Energy Release and Mechanical Properties

To tailor the properties of energetic binders for specific applications, copolymerization is a widely employed strategy. By combining different energetic monomers, it is possible to achieve a balance between energy output, mechanical strength, and sensitivity.

Copolymers of 3,3-bis(azidomethyl)oxetane (B8295959) (BAMO) and NIMMO are being explored as energetic thermoplastic elastomers. at.ua These materials offer a combination of high energy and elastomeric properties, making them suitable for extruded composite rocket propellants and pressable explosives. at.ua Similarly, copolymers of BAMO and AMMO are synthesized to enhance the mechanical properties of the resulting energetic polymer. nih.gov Increasing the fraction of PAMMO in P(BAMO/AMMO) copolymers has been found to enhance strength and decrease crystallinity. nih.gov

Triblock copolymers have also been synthesized to improve the properties of energetic binders. For instance, a triblock copolymer of polyNIMMO-HTPB-polyNIMMO was created by the cationic ring-opening polymerization of NIMMO in the presence of hydroxyl-terminated polybutadiene (HTPB). researchgate.net This approach combines the energetic nature of polyNIMMO with the desirable mechanical properties of HTPB. researchgate.net Another example is a copolymer of glycidyl nitrate and NIMMO, which exhibits a lower glass transition temperature compared to its parent homopolymers, suggesting improved low-temperature performance. nih.gov

Table 2: Examples of Energetic Copolymer Systems

| Copolymer System | Monomers | Key Properties | Potential Applications |

|---|---|---|---|

| P(BAMO/NIMMO) | 3,3-bis(azidomethyl)oxetane (BAMO), 3-nitratomethyl-3-methyloxetane (NIMMO) | Energetic thermoplastic elastomer. at.ua | Extruded composite rocket propellants, pressable explosives. at.ua |

| P(BAMO/AMMO) | 3,3-bis(azidomethyl)oxetane (BAMO), 3-azidomethyl-3-methyloxetane (AMMO) | Enhanced strength, decreased crystallinity with higher AMMO content. nih.gov | Solid rocket propellants. nih.gov |

| polyNIMMO-HTPB-polyNIMMO | 3-nitratomethyl-3-methyloxetane (NIMMO), Hydroxyl-terminated polybutadiene (HTPB) | Combines energetic properties of polyNIMMO with mechanical properties of HTPB. researchgate.net | Energetic propellant binder. researchgate.net |

| poly(glycidyl nitrate-co-NIMMO) | Glycidyl nitrate, 3-nitratomethyl-3-methyloxetane (NIMMO) | Lower glass transition temperature than homopolymers. nih.gov | Energetic binder with improved low-temperature performance. |

Thermal Decomposition and Combustion Characteristics

The thermal stability and combustion behavior of these energetic polymers are critical for their application in propellants and explosives. The decomposition of polyNIMMO has been studied to understand its aging mechanisms. dtic.mil It has been shown that the decomposition of the nitrate ester groups is a major process, though the rate is slower than that of nitroglycerin. dtic.mil The addition of stabilizers like 2-nitrodiphenylamine (2-NDPA) can significantly reduce the rate of chain scission and gas evolution during aging. dtic.mil

The thermal decomposition of PAMMO involves a two-step process. researchgate.netresearchgate.net Copolymers also exhibit distinct thermal behaviors. For example, a copolymer of 3-difluoroaminomethyl-3-methyloxetane (DFAMO) and NIMMO, known as PDN, has good thermal stability, barely decomposing below 180 °C. researchgate.net The exothermic decomposition peak for the polyNIMMO-HTPB-polyNIMMO triblock copolymer was observed at 215 °C. researchgate.net

The combustion characteristics of propellants formulated with these binders are of paramount importance. Propellants based on a BAMO/NIMMO copolymer have been studied for their application in solid-fuel ramjets. semanticscholar.org These fuels exhibit vigorous pyrolysis, which aids in the dispersion of fuel particles. semanticscholar.org The burning rate of such propellants is strongly dependent on pressure. semanticscholar.org

Table 3: Thermal Properties of Selected Energetic Polymers

| Polymer/Copolymer | Decomposition Onset/Peak Temperature | Key Findings |

|---|---|---|

| PolyNIMMO | - | Decomposition of nitrate ester groups is a major aging process. dtic.mil |

| PAMMO | Two-step decomposition. researchgate.netresearchgate.net | - |

| PDN (poly(DFAMO/NIMMO)) | Stable up to 180 °C. researchgate.net | Good thermal stability. researchgate.net |

| polyNIMMO-HTPB-polyNIMMO | Exothermic peak at 215 °C. researchgate.net | - |

Advanced Polycarbonate Materials

Beyond energetic applications, 3-(methoxymethyl)-3-methyloxetane derivatives are being explored for the synthesis of advanced polycarbonate materials. These materials leverage the principles of green chemistry by utilizing carbon dioxide as a comonomer.

CO2-Based Polycarbonates from Ring-Opening Copolymerization

The ring-opening copolymerization (ROCOP) of oxetanes with carbon dioxide presents a sustainable route to producing polycarbonates. This method is part of a broader effort to create biodegradable and biocompatible polymers from renewable resources. uni-mainz.de While the direct copolymerization of CO2 with this compound is a specific area of ongoing research, the general principle involves the use of catalysts to facilitate the incorporation of CO2 into the polymer backbone. This process offers a way to create functional polycarbonates with diverse properties. uni-mainz.de

Chemical Recycling and Depolymerization Pathways

The development of sustainable materials necessitates a clear strategy for their end-of-life management. For polymers derived from this compound, chemical recycling and depolymerization represent key pathways to recover monomeric units and reduce environmental impact. The polyether backbone of these materials is susceptible to cleavage under specific chemical conditions, allowing for the breakdown of the polymer chain into smaller, reusable molecules.

One of the primary methods for the depolymerization of polyethers is acid-catalyzed hydrolysis . In this process, the ether linkages in the polymer backbone are attacked by hydronium ions, leading to chain scission. wikipedia.orgbeilstein-journals.org This reaction effectively reverses the ring-opening polymerization process. The general mechanism for the acid-catalyzed hydrolysis of a polyether is detailed in the table below.

Table 1: General Mechanism of Acid-Catalyzed Polyether Depolymerization

| Step | Description |

|---|---|

| 1. Protonation | An ether oxygen in the polymer backbone is protonated by an acid catalyst, forming an oxonium ion. |

| 2. Nucleophilic Attack | A water molecule acts as a nucleophile and attacks an adjacent carbon atom. |

| 3. Chain Cleavage | The carbon-oxygen bond of the ether linkage breaks, resulting in the scission of the polymer chain and the formation of a hydroxyl end-group and a new, smaller oxonium ion. |

| 4. Deprotonation | The oxonium ion is deprotonated, regenerating the acid catalyst and yielding another hydroxyl end-group. |

The efficiency of this process is influenced by factors such as the type and concentration of the acid, reaction temperature, and the presence of water. For polyoxetanes, the ring strain inherent in the four-membered ether ring can influence the thermodynamics of depolymerization, potentially making them more amenable to recycling compared to less strained polyethers like those derived from tetrahydrofuran (B95107). researchgate.net

Another potential pathway for the chemical recycling of these materials is through thermal degradation . At elevated temperatures, the polymer chains can undergo scission, although this process can be less selective than acid-catalyzed hydrolysis and may lead to a wider range of degradation products. mdpi.com The specific products of thermal degradation would depend on the atmosphere (e.g., inert or oxidative) and the presence of any catalysts.

It is important to note that while the fundamental principles of polyether depolymerization are established, the specific conditions and efficiencies for the chemical recycling of polymers derived from this compound would require dedicated research and optimization. The goal of such research would be to develop a closed-loop recycling process where the recovered monomer can be repolymerized to produce new materials with properties comparable to the virgin polymer. niscpr.res.in

Functional Polymers for Specialized Applications

The unique structure of this compound allows for the synthesis of functional polymers with tailored properties for a variety of specialized applications. By incorporating specific functional groups, either on the oxetane monomer or through post-polymerization modification, materials with enhanced performance characteristics can be achieved.

Polymeric Surfactants from Fluorinated Oxetane Derivatives

Fluorinated surfactants are known for their ability to significantly reduce surface tension, making them highly effective as wetting, flow, and leveling aids. nih.gov By incorporating fluorine into the structure of polyoxetanes, novel polymeric surfactants with exceptional properties can be created. The synthesis of these materials typically involves the polymerization of oxetane monomers bearing fluorinated side chains. mdpi.comnih.gov

These fluorinated polyoxetane derivatives exhibit several advantages over traditional small-molecule fluorosurfactants. The polymeric nature of these surfactants allows for better control over their physical properties and can lead to improved performance and durability in various formulations. researchgate.net The presence of short fluoroalkyl groups on the polymer backbone provides the desired surface activity while potentially mitigating some of the environmental concerns associated with long-chain perfluorinated compounds. nih.gov

The general structure of a fluorinated oxetane monomer used in the synthesis of these polymeric surfactants is shown below:

Table 2: Representative Structure of a Fluorinated Oxetane Monomer

| Component | Description |

|---|---|

| Oxetane Ring | The polymerizable four-membered ether ring. |

| Linker | A chemical group connecting the fluorinated chain to the oxetane ring. |

| Fluorinated Side Chain | A perfluoroalkyl or polyfluoroalkyl chain that imparts low surface energy. |

The resulting fluorinated polyoxetanes can be designed to have specific molecular weights and architectures, such as block copolymers, which can further enhance their surfactant properties. nih.gov These materials have shown promise in a range of applications where superior surface control is required. researchgate.netjnanoscitec.comresearchgate.net

Coatings and Adhesives with Improved Wetting and Flow Properties

Polymers derived from this compound are attractive candidates for use in high-performance coatings and adhesives. One of the key advantages of oxetane-based resins is their low shrinkage upon curing, which contributes to excellent adhesion to a variety of substrates. mdpi.com The incorporation of these polymers into coating and adhesive formulations can lead to significant improvements in wetting and flow properties.

The low viscosity of some oxetane resins makes them highly compatible with other resin systems, allowing for the formulation of materials with tailored performance characteristics. mdpi.com The polyether backbone of these polymers can be modified to include functional groups that enhance adhesion to specific surfaces. For example, the incorporation of catechol moieties, inspired by mussel adhesive proteins, has been shown to significantly increase the bonding strength of polyoxetane-based adhesives to a range of substrates, including metals and biological tissues. kyoto-u.ac.jp

Table 3: Properties of Oxetane-Based Resins for Coatings and Adhesives

| Property | Benefit in Application |

|---|---|

| Low Curing Shrinkage | Improved adhesion and reduced internal stress. mdpi.com |

| Good Adhesion | Strong bonding to a variety of substrates. semanticscholar.orgacs.org |

| Low Viscosity | Enhanced wetting and flow; easier formulation. mdpi.com |

| Chemical Resistance | Durable and long-lasting performance. researchgate.net |

The ability to tailor the chemical structure of poly(this compound) and its derivatives allows for the development of coatings and adhesives with a precise balance of properties, including viscosity, cure speed, adhesion, and chemical resistance, making them suitable for demanding applications in electronics, automotive, and aerospace industries. semanticscholar.org

Advanced Composites (e.g., Fullerene-Polyoxetane Conjugates)

The development of advanced composite materials often involves the combination of a polymer matrix with reinforcing fillers to achieve properties that are not attainable by either component alone. Fullerenes, such as C60, are spherical carbon molecules with unique electronic and mechanical properties, making them attractive candidates for the reinforcement of polymers.

While specific examples of fullerene-polyoxetane conjugates are not widely reported in the literature, the principles of polymer chemistry suggest that such materials are feasible to synthesize. The functionalization of the polyoxetane backbone or the oxetane monomer could provide reactive sites for the covalent attachment of fullerene molecules. Techniques such as "click chemistry" or atom transfer radical polymerization (ATRP) could be employed to graft fullerenes onto the polyoxetane backbone. mdpi.com

The potential benefits of creating fullerene-polyoxetane composites include:

Enhanced Mechanical Properties: The incorporation of rigid fullerene molecules could improve the stiffness and strength of the polyoxetane matrix.

Modified Thermal Properties: Fullerenes can influence the thermal conductivity and thermal stability of polymers.

Novel Electronic Properties: The combination of the insulating polyoxetane matrix with conductive or semi-conductive fullerenes could lead to materials with interesting electronic characteristics for applications in sensors or electronic devices.

The creation of these advanced composites would involve overcoming challenges related to the dispersion of fullerenes within the polymer matrix and achieving strong interfacial adhesion between the two components. Surface functionalization of the fullerenes can improve their compatibility with the polyoxetane matrix. semanticscholar.org The development of fullerene-polyoxetane conjugates represents an exciting area of research with the potential to yield novel materials with tailored properties for a range of advanced applications.

Oxetane Derivatives in Medicinal Chemistry (Focus on Chemical Principles)

The oxetane ring has emerged as a valuable structural motif in medicinal chemistry. Its unique combination of properties allows for the fine-tuning of the physicochemical and pharmacokinetic profiles of drug candidates.

Oxetane as a Bioisostere and its Impact on Molecular Properties

A bioisostere is a chemical substituent or group that can be interchanged with another group in a molecule to produce a compound with similar biological activity but with improved properties. The oxetane ring is often used as a bioisostere for gem-dimethyl and carbonyl groups. This substitution can lead to profound and beneficial changes in a molecule's properties.

Another key advantage of using the oxetane motif is the potential to enhance metabolic stability . The oxetane ring itself is generally resistant to metabolic degradation. When used to replace metabolically labile groups, such as a gem-dimethyl group which can be susceptible to oxidation, the oxetane can block these metabolic pathways, leading to a longer half-life of the drug in the body.

The oxetane ring also influences the lipophilicity of a molecule. While increasing polarity, the introduction of an oxetane does not always lead to a dramatic decrease in lipophilicity (logP or logD). This allows for a desirable balance where solubility is improved without significantly compromising the ability of the molecule to cross cell membranes.

Furthermore, the electron-withdrawing nature of the oxetane's oxygen atom can reduce the basicity (pKa) of nearby nitrogen atoms. This can be advantageous in drug design to modulate the ionization state of a molecule at physiological pH, which can in turn affect its absorption, distribution, and potential for off-target effects.

Finally, the three-dimensional and rigid nature of the oxetane ring can impart a specific conformational preference to a molecule. This can lead to a better fit in the binding pocket of a biological target, potentially increasing potency and selectivity.

Table 4: Impact of Oxetane as a Bioisostere on Molecular Properties

| Molecular Property | Effect of Oxetane Incorporation | Rationale |

|---|---|---|

| Aqueous Solubility | Generally Increased | Increased polarity from the ether linkage. |

| Metabolic Stability | Often Improved | Blocks metabolically labile sites and is itself metabolically robust. |

| Lipophilicity | Modulated | Can increase polarity without a large decrease in lipophilicity. |

| Basicity (of adjacent amines) | Decreased | Inductive electron-withdrawing effect of the ether oxygen. |

| Molecular Conformation | Increased Rigidity and 3D Character | The strained, cyclic structure imparts a defined geometry. |

The strategic incorporation of oxetane rings has become a powerful tool for medicinal chemists to optimize the drug-like properties of new therapeutic agents.

Modulation of Lipophilicity and Polarity

The incorporation of the this compound moiety into larger molecules or polymer chains significantly influences their lipophilicity and polarity. The oxetane ring itself is a polar, low-molecular-weight motif that contains a hydrophilic ether oxygen. nih.govresearchgate.net This feature makes it a valuable building block for tuning the physicochemical properties of materials.

In medicinal chemistry, oxetanes are often used as bioisosteres for gem-dimethyl groups. While gem-dimethyl groups can be used to block metabolically vulnerable sites on a molecule, they invariably increase lipophilicity. nih.govacs.org Replacing them with a 3,3-disubstituted oxetane ring can maintain or enhance steric protection while reducing lipophilicity, which can improve properties like aqueous solubility. researchgate.netresearchgate.net For instance, the substitution of an isopropyl group with an oxetane ring in one study resulted in a significant 0.9 unit reduction in the logarithm of the partition coefficient (logP). researchgate.net

The structure of this compound contains two ether functionalities—one in the ring and one in the side chain—further enhancing its polar nature compared to simple dialkyl-substituted oxetanes. Materials derived from this monomer, such as poly[this compound], would possess a high density of polar ether groups, leading to reduced lipophilicity and potentially enhanced adhesion to polar substrates. The effect of the oxetane moiety on lipophilicity in comparison to other common structural units is summarized in the table below.

This interactive table summarizes the general trends observed when an oxetane ring is substituted for other common chemical groups.

Influence on Metabolic Stability (Chemical Pathways)

Materials derived from this compound are expected to exhibit high metabolic stability, a critical attribute for materials intended for biomedical applications or environments where biological degradation is a concern. The stability of the oxetane ring is highly dependent on its substitution pattern. nih.gov The 3,3-disubstitution, as seen in this compound, provides the greatest stability. nih.govacs.org The two substituents at the C3 position sterically hinder the approach of nucleophiles or enzymes to the strained C-O bonds of the ring, thus preventing ring-opening degradation pathways. nih.gov

Oxetanes have been successfully employed as stable replacements for carbonyl groups, which are often susceptible to enzymatic hydrolysis or other metabolic transformations. acs.orgacs.org While the ether linkage in the methoxymethyl side chain could theoretically be a site for metabolic cleavage (O-dealkylation), the polyether backbone formed during the ring-opening polymerization of the oxetane monomer is generally robust. Furthermore, some studies have noted that oxetanes can be metabolized by microsomal soluble epoxide hydrolase (mEH), which may offer an alternative clearance pathway that avoids the cytochrome P450 (CYP) enzyme system, a common source of drug-drug interactions. nih.gov For advanced materials like inert polymer coatings or matrices, this inherent stability translates to longer service life and predictable performance.

This interactive table highlights the general stability trends based on the substitution pattern of the oxetane ring.

Conformational Locking and Hydrogen Bonding Capacity

The four-membered oxetane ring is strained and structurally rigid. acs.org While unsubstituted oxetane is nearly planar, the introduction of two substituents at the C3 position forces the ring into a more puckered conformation to relieve eclipsing interactions. acs.orgnih.gov This puckering imparts a defined three-dimensional structure and restricts the conformational freedom of the molecule. When this compound is polymerized, this inherent rigidity is transferred to the resulting polyether backbone, a phenomenon known as "conformational locking." This can lead to materials with distinct thermal and mechanical properties compared to more flexible aliphatic polyethers.

The oxygen atom within the oxetane ring is a potent hydrogen bond acceptor. acs.org Its lone pair electrons are highly accessible due to the ring strain, making it a more effective hydrogen bond acceptor than the oxygen in other cyclic ethers like tetrahydrofuran (THF) and competitive with many carbonyl groups. acs.org In this compound, both the ring oxygen and the side-chain ether oxygen can participate in hydrogen bonding. nih.gov This dual hydrogen bonding capability is a key feature for derived materials. In applications such as coatings or adhesives, it can promote strong adhesion to hydroxyl-containing surfaces. In polymer networks, it can influence chain packing and morphology.

This interactive table outlines the hydrogen bond acceptor sites in the this compound structure.

Synthetic Strategies for Oxetane-Containing Scaffolds in Research